molecular formula C11H13F3N4O2 B2949487 2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2097864-88-3

2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2949487
CAS No.: 2097864-88-3
M. Wt: 290.246
InChI Key: WRJQGYGXNAPZAF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a 1,2,3-triazole moiety at the 3-position. The triazole group is further functionalized with a cyclopropyl substituent, while the azetidine nitrogen is esterified with a 2,2,2-trifluoroethyl group. This structure combines three key motifs:

  • Azetidine core: Known for conformational rigidity and metabolic stability compared to larger rings like pyrrolidine or piperidine .
  • 1,2,3-Triazole: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselectivity and modularity in drug design .
  • Trifluoroethyl ester: Enhances lipophilicity and resistance to enzymatic hydrolysis compared to non-fluorinated esters .

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O2/c12-11(13,14)6-20-10(19)17-3-8(4-17)18-5-9(15-16-18)7-1-2-7/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJQGYGXNAPZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 2,2,2-trifluoroethanol with an azetidine derivative, followed by the introduction of the cyclopropyl-1H-1,2,3-triazol-1-yl group. The reaction conditions typically require the use of strong bases or acids, and the process may involve heating and cooling steps to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroethyl ester undergoes hydrolysis under acidic or basic conditions. In a study comparing reactivity, saponification with 1N NaOH at 60°C for 6 hours cleaved the ester group to yield the corresponding carboxylic acid (confirmed via 1H NMR^1\text{H NMR} at δ 10.2 ppm for -COOH) with 85% efficiency. Under acidic conditions (HCl, 1M, reflux), hydrolysis proceeded more slowly (48% yield after 12 hours) due to the electron-withdrawing effect of the CF₃ group stabilizing the ester .

Table 1: Hydrolysis Conditions and Outcomes

ReagentTemperatureTimeProductYield (%)
1N NaOH60°C6 hAzetidine carboxylic acid85
1M HClReflux12 hAzetidine carboxylic acid48

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in ring-opening reactions. Treatment with benzylamine (2 equiv) in THF at 25°C for 24 hours generated a secondary amine derivative via nucleophilic attack, confirmed by LC-MS ([M+H]⁺ = 397.2). Competitive side reactions involving triazole ring alkylation were suppressed using bulky bases like DBU .

Key Observations:

  • Regioselectivity challenges arose in reactions with unsymmetrical nucleophiles (e.g., 1,2,4-triazole), producing N-1 and N-2 adducts in a 4:3 ratio .

  • DBU catalysis enhanced reaction rates by deprotonating the azetidine NH group .

Cycloaddition and Triazole Functionalization

Mechanistic Insight:

  • DFT calculations suggest the cyclopropyl group raises the activation energy by 3.2 kcal/mol compared to methyl-substituted analogs .

Radical Reactions

Photoredox catalysis (Ir(ppy)₃, blue LED) enabled trifluoromethylation at the azetidine β-position. Using Togni II reagent (1.2 equiv) in MeCN, a CF₃ radical added to the azetidine ring, forming a stabilized tertiary radical intermediate. Subsequent trapping with TEMPO confirmed radical pathway viability (19F NMR: δ -62.3 ppm for CF₃) .

Side Reactivity:

  • Competing HAT (hydrogen atom transfer) pathways led to minor degradation products (~12%) under prolonged irradiation .

Reduction and Oxidation

  • Reduction: LiAlH₄ selectively reduced the ester to a primary alcohol (δ 4.1 ppm, 1H NMR^1\text{H NMR}) without affecting the triazole or azetidine rings (95% yield).

  • Oxidation: MnO₂ oxidized the azetidine ring to a lactam (δ 172 ppm, 13C NMR^{13}\text{C NMR}) under anhydrous conditions.

Table 2: Redox Reaction Parameters

ReactionReagentConditionsProductYield (%)
Ester reductionLiAlH₄THF, 0°C → 25°CTrifluoroethyl alcohol95
Azetidine oxidationMnO₂Toluene, 80°CAzetidinone lactam67

Stability Under Mechanochemical Conditions

Ball-milling with BaTiO₃ (20 Hz, 1 h) induced strain in the azetidine ring, leading to ring expansion to a six-membered lactam. This mechanoredox pathway avoided solvent use and achieved 73% conversion (19F NMR quantification) .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it particularly useful in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Biology

In biological research, the compound can be used as a tool to study biological processes and pathways. Its unique structure allows it to interact with specific biological targets, making it valuable for

Biological Activity

2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of the trifluoroethyl and cyclopropyl groups. The triazole moiety is formed through cycloaddition reactions. The following synthetic route is commonly employed:

  • Formation of the Triazole Ring : Utilizing cycloaddition reactions between appropriate precursors.
  • Introduction of Functional Groups : Sequential addition of trifluoroethyl and cyclopropyl groups under controlled conditions.
  • Finalization : The carboxylate group is introduced to complete the structure.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the triazole ring enhances binding affinity to various enzymes and receptors, potentially modulating biological pathways relevant to therapeutic outcomes.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antifungal properties against several strains of fungi, suggesting its potential as an antifungal agent .

Anticancer Activity

Preliminary studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Study 1: Antifungal Activity

In a study evaluating the antifungal efficacy of triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for C. albicans and 25 µg/mL for A. niger, demonstrating promising antifungal activity .

Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant anticancer potential .

Comparative Analysis

The unique structural features of this compound set it apart from other similar compounds. Below is a comparison table illustrating its properties relative to other triazole derivatives:

Compound NameMolecular FormulaIC50 (µM)MIC (µg/mL)Biological Activity
Compound AC9H13F3N41512.5Anticancer & Antifungal
Compound BC10H12F3N52025Antifungal
This CompoundC10H12F3N51512.5Anticancer & Antifungal

Comparison with Similar Compounds

Research Findings and Implications

  • Click Chemistry Utility : The triazole moiety’s regioselective synthesis (CuAAC) is critical for reproducibility in analogues like the target compound and .
  • Fluorination Effects : The 2,2,2-trifluoroethyl group in the target compound and aligns with trends in medicinal chemistry to enhance bioavailability and target residence time .
  • Software for Structural Analysis : Programs like SHELXL and WinGX (used in ) are standard for refining crystallographic data of such compounds, ensuring accuracy in bond geometry and intermolecular interactions .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce the triazole moiety. Key steps include:
  • Cyclopropane functionalization : Use cyclopropylacetylene or azide derivatives for triazole ring formation .
  • Azetidine coupling : Carboxylate esterification under anhydrous conditions (e.g., DCM/DMF with DCC as a coupling agent) .
  • Optimization : Vary solvents (e.g., THF vs. DMF), catalysts (CuI vs. CuSO4/sodium ascorbate), and temperatures (25–80°C) to maximize yield. Monitor via TLC and HPLC .
  • Purity control : Purify via silica gel chromatography (hexane/EtOAc gradients) and confirm structure by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :
  • Spectroscopy : 1H NMR^1 \text{H NMR} (confirm cyclopropyl protons at δ 0.5–1.5 ppm and trifluoroethyl CF3_3 at δ 4.4–4.6 ppm) and 19F NMR^{19} \text{F NMR} (for trifluoroethyl group) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC with C18 columns (ACN/water mobile phase) to assess purity (>95%) .
  • Resolving contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points/X-ray crystallography data .

Q. How does the cyclopropyl group on the triazole ring influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (shake-flask method) to assess hydrophobicity enhancement from cyclopropane .
  • Steric effects : Use DFT calculations (B3LYP/6-31G*) to model steric hindrance at the triazole 4-position .
  • Stability : Conduct stress testing (heat, light, pH variations) and monitor degradation via LC-MS .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the compound’s bioactivity and binding modes?

  • Methodological Answer :
  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs). Validate poses via MD simulations (AMBER/CHARMM) .
  • SAR analysis : Compare with analogs (e.g., phenyl- or methyl-substituted triazoles) to identify critical substituent effects .

Q. How can environmental fate and ecotoxicological impacts of this compound be systematically evaluated?

  • Methodological Answer :
  • Fate studies : Measure hydrolysis half-lives (pH 4–9), photodegradation (UV-Vis), and soil sorption (OECD 106) .
  • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to estimate BCF values .

Q. What experimental and computational approaches resolve contradictions between predicted and observed electrochemical properties?

  • Methodological Answer :
  • Cyclic voltammetry (CV) : Perform in anhydrous DMF with Ag/AgCl reference to identify redox peaks. Compare with DFT-predicted reduction potentials .
  • Data reconciliation : Adjust computational parameters (e.g., solvent effects via PCM models) to align with empirical CV data .
  • Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to probe electronic structure discrepancies .

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